Product packaging for AB-CHMICA(Cat. No.:)

AB-CHMICA

Cat. No.: B1163001
M. Wt: 355.5
InChI Key: BLLKAWANSRRHLA-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Classification and Chemical Family in Scientific Literature

AB-CHMICA is classified as a synthetic cannabinoid receptor agonist (SCRA). nih.govncl.ac.uk It belongs to the indole-3-carboxamide chemical family. nih.gov This classification is based on its core chemical structure, which features an indole (B1671886) ring system linked to a carboxamide group. glpbio.comcaymanchem.com

Structurally, this compound is an indole-derived analog of AB-CHMINACA, which is an indazole-based synthetic cannabinoid. glpbio.com Both compounds contain a cyclohexylmethyl substituent and a valine amino acid amide residue, distinguishing them from earlier generations of synthetic cannabinoids that often featured naphthyl or adamantane (B196018) residues. wikipedia.org

The chemical formula for this compound is C₂₁H₂₉N₃O₂. caymanchem.comnih.govunodc.org Its molecular weight is approximately 355.5 g/mol . caymanchem.comnih.gov

Here is a summary of key chemical properties:

PropertyValueSource
Molecular FormulaC₂₁H₂₉N₃O₂ caymanchem.comnih.govunodc.org
Molecular Weight~355.5 g/mol caymanchem.comnih.gov
Chemical FamilyIndole-3-carboxamide nih.gov
ClassificationSynthetic Cannabinoid Receptor Agonist (SCRA) nih.govncl.ac.uk

Historical Perspective of Analogous Compound Research and Development

The research and development of synthetic cannabinoids have a history rooted in scientific investigations into the endocannabinoid system. researchgate.netcalpoison.org Initially, these compounds were synthesized for medical research purposes, aiming to understand the interaction between chemicals and cannabinoid receptors (CB1 and CB2) and to explore potential therapeutic applications, such as for pain and nausea. researchgate.netcalpoison.orgnih.gov

Early research in this area led to the development of various series of synthetic cannabinoids, including the well-known JWH series, named after chemist John W. Huffman, who synthesized many of these compounds to study CB1/CB2 receptors. researchgate.netcalpoison.org

The structural diversity within synthetic cannabinoids is significant, with compounds often categorized based on their core structures, such as classical cannabinoids (analogs of THC), non-classical cannabinoids, hybrid cannabinoids, aminoalkylindoles, and eicosanoids. nih.gov The development of new synthetic cannabinoids often involves modifications to existing structures to create novel compounds with potentially altered properties. ekb.eg

This compound emerged in the context of this ongoing research and the continuous appearance of new synthetic cannabinoid structures. nih.govekb.eg Its structural relationship to compounds like AB-CHMINACA and AB-FUBINACA highlights a trend in the synthesis of newer cannabinoids incorporating amino acid amide residues. glpbio.comwikipedia.org The synthesis of (S)-AB-CHMINACA, a related compound, was described in patent literature as early as 2009. drugsandalcohol.ieresearchgate.net

Significance of this compound in Contemporary Chemical and Pharmacological Investigations

This compound holds significance in contemporary research primarily due to its activity as a synthetic cannabinoid receptor agonist and its presence in various sample types analyzed in research and forensic settings. nih.govdrugsandalcohol.ie Investigations into this compound contribute to the broader understanding of how synthetic cannabinoids interact with the cannabinoid receptor system (CB1 and CB2). researchgate.netojp.govacs.org

Research findings indicate that synthetic cannabinoids, including those structurally related to this compound, exhibit high binding affinity to CB1 and CB2 receptors. wikipedia.orgresearchgate.netacs.org Studies have examined the binding affinity of synthetic cannabinoids to human serum albumin (HSA), revealing extensive protein binding. researchgate.netnih.govmdpi.com For instance, research involving AB-CHMINACA, a closely related compound, showed it competed for binding sites on HSA, specifically site I and site II. researchgate.netnih.gov This high protein binding is related to the lipophilicity of these compounds and can influence their pharmacokinetic behavior. nih.govmdpi.com

Detailed research findings on synthetic cannabinoids, including analogues of this compound, often involve in vitro studies examining their potency and efficacy at cannabinoid receptors. ojp.govacs.org These studies utilize techniques such as binding assays and functional assays (e.g., [³⁵S]GTPγS binding) to characterize the interaction of these compounds with CB1 and CB2 receptors. ojp.gov Research has shown that some synthetic cannabinoids, including AB-CHMINACA, can act as potent and highly efficacious agonists at these receptors. wikipedia.orgojp.govacs.org

The ongoing identification of this compound and its metabolites in biological samples through analytical techniques like GC-MS and LC-MS/MS underscores its relevance in forensic and toxicological investigations. nih.govnih.govcuny.edu Research in this area focuses on developing and validating methods for the detection and quantification of this compound and its metabolic products to support forensic analysis and understand exposure. nih.govnih.gov

While specific detailed pharmacological data solely focused on this compound's binding affinity and potency is less widely available in the provided search results compared to its indazole analog AB-CHMINACA, its structural similarity places it within the scope of synthetic cannabinoids known for potent interactions with cannabinoid receptors. Research on analogous compounds provides valuable context for understanding the potential pharmacological profile of this compound.

Here is a table summarizing some research findings on related synthetic cannabinoids that provide context for the study of this compound:

CompoundReceptor Affinity (CB1 Ki)Receptor Affinity (CB2 Ki)Agonist Efficacy (CB1)Protein Binding (HSA)Source
AB-CHMINACA0.78 nM0.45 nMFull Agonist>98.7% (competed at sites I & II) wikipedia.orgojp.govresearchgate.netnih.gov
AB-FUBINACA0.9 nMNot specifiedPotent Agonist2.81 (Log D7.4) mdpi.comcaymanchem.com
AB-PINACANot specifiedNot specifiedFull Agonist>98.7% (competed at site I) ojp.govresearchgate.netnih.gov

Research on this compound and its analogues continues to be important for understanding the chemical diversity and pharmacological properties of synthetic cannabinoids, informing detection methods and contributing to the broader scientific knowledge of cannabinoid receptor interactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H29N3O2 B1163001 AB-CHMICA

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H29N3O2

Molecular Weight

355.5

InChI

InChI=1S/C21H29N3O2/c1-14(2)19(20(22)25)23-21(26)17-13-24(12-15-8-4-3-5-9-15)18-11-7-6-10-16(17)18/h6-7,10-11,13-15,19H,3-5,8-9,12H2,1-2H3,(H2,22,25)(H,23,26)/t19-/m0/s1

InChI Key

BLLKAWANSRRHLA-IBGZPJMESA-N

SMILES

O=C(N[C@H](C(N)=O)C(C)C)C1=CN(CC2CCCCC2)C3=C1C=CC=C3

Synonyms

(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indole-3-carboxamide

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Ab Chmica

Established Synthetic Pathways for AB-CHMICA and its Analogues

General synthetic routes for indazole-3-carboxamide derivatives, which form the core of this compound, often involve the modification of 1H-indazole-3-carboxylic acid. One method for preparing indazole-3-carboxylic acid involves the hydrolysis of isatin, followed by conversion to a diazonium salt, reduction to an aryl hydrazine, and subsequent cyclization under acidic conditions. google.com Another approach to synthesizing 1H-indazole-3-carboxylic acid derivatives utilizes a diazotization reaction of ortho-aminobenzacetamides or ortho-aminobenzacetates. This method is noted for its operational simplicity, mild reaction conditions, rapid rates, and high yields. sioc-journal.cn

The attachment of the cyclohexylmethyl group typically involves the alkylation of the indazole core. The valinamide (B3267577) portion is then coupled to the indazole-3-carboxylic acid moiety. frontiersin.org This amide coupling step commonly utilizes coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt). frontiersin.org

Analogues of this compound often involve variations in the tail group (e.g., replacing the cyclohexylmethyl with other alkyl or substituted alkyl groups) or modifications to the amino acid residue. wikipedia.orgmdpi.com

Research on Synthetic Intermediates and Starting Materials

Key starting materials for the synthesis of this compound include indazole-3-carboxylic acid and cyclohexylmethyl bromide. google.comchemicalbook.comguidechem.com

Indazole-3-carboxylic acid can be prepared through various methods, as mentioned above. It is a crucial intermediate for the synthesis of numerous indazole-based compounds. google.com Different polymorphs of indazole-3-carboxylic acid can be obtained depending on the isolation method and solvent used. google.com

Cyclohexylmethyl bromide is another essential precursor. It can be synthesized from cyclohexylmethanol, for example, by reaction with p-toluenesulfonyl chloride followed by treatment with sodium bromide. chemicalbook.com Cyclohexylmethyl bromide is utilized in organic synthesis, including as an intermediate in the preparation of pharmaceutical compounds. guidechem.com

Other potential intermediates include activated forms of indazole-3-carboxylic acid, such as the methyl ester or hydrazide, which can be used in subsequent coupling reactions. jocpr.com

Characterization and Profiling of Synthesis-Related Impurities

During the synthesis of this compound, various impurities can be formed. A significant class of impurities in the synthesis of indazole-derived synthetic cannabinoids are regioisomers. nih.govresearchgate.net For this compound, the 2-alkyl-2H-indazole regioisomer, where the cyclohexylmethyl group is attached to the nitrogen at position 2 of the indazole core instead of position 1, has been identified. drugsandalcohol.ienih.gov This regioisomer can arise as a synthetic byproduct due to improper purification during clandestine synthesis. nih.govresearchgate.net

Regioisomers have the same molecular formula and molecular weight but can be differentiated using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) based on differences in their fragmentation patterns and retention times. drugsandalcohol.ienih.gov Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy would also be expected to show differences between isomers. drugsandalcohol.ie

Research has focused on the synthesis and analytical characterization of these regioisomers to aid in their identification in seized samples. nih.govresearchgate.net

Derivatization Strategies for Analytical Applications

Analytical derivatization is a technique used to modify the structure of an analyte to enhance its detection and analysis, particularly in complex matrices. researchgate.netresearchgate.net While some analytical methods for synthetic cannabinoids like AB-CHMINACA in biological matrices may involve enzymatic hydrolysis and extraction, derivatization can be employed to improve sensitivity and specificity for certain analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.netnih.gov

Derivatization can involve tagging functional groups to enhance ionization efficiency or introduce fragmentation patterns suitable for detection. researchgate.net Solid-phase analytical derivatization, which combines derivatization and extraction, is a versatile approach for analyzing various analytes. researchgate.net Although specific derivatization strategies solely for this compound for analytical purposes were not extensively detailed in the search results, the general principles of derivatization in synthetic cannabinoid analysis and for compounds with similar functional groups (like amides and indazoles) are applicable. researchgate.netlcms.cz

Stereoselective Synthesis Research of this compound Enantiomers

This compound contains a stereocenter at the amino acid residue, allowing for the existence of (R)- and (S)-enantiomers. drugsandalcohol.ienih.gov The synthesis of (S)-AB-CHMINACA was described in patent literature as early as 2009. drugsandalcohol.ieresearchgate.net

Research has been conducted on the enantiospecific synthesis and characterization of the enantiomers of AB-CHMINACA and other indazole-3-carboxamide synthetic cannabinoids. nih.govnih.gov These studies aim to synthesize enantiopure standards for analytical and pharmacological evaluation. nih.gov

Chiral chromatography, such as chiral HPLC, is a key technique used to separate and determine the enantiomeric composition of AB-CHMINACA samples. drugsandalcohol.ienih.govnih.gov Studies have shown that the (S)-enantiomer often predominates in seized samples. nih.govnih.gov The development of specific chiral stationary phases, such as Lux® i-Cellulose-5, has been reported for the separation of synthetic cannabinoids with terminal amide moieties like AB-CHMINACA. nih.govnih.gov

Differences in synthesis precursor enantiopurity can lead to variations in the enantiomeric composition of different synthesis batches. nih.gov Techniques like vibrational circular dichroism (VCD) spectroscopy and electronic circular dichroism (ECD) spectroscopy can also be used for the differentiation of enantiomers. drugsandalcohol.ie

Metabolic Studies and Metabolite Identification of Ab Chmica

In Vitro Metabolic Pathway Elucidation

In vitro models, such as pooled human liver microsomes and hepatocyte incubation models, are valuable tools for predicting the metabolic fate of xenobiotics like AB-CHMICA. frontiersin.orgtandfonline.comcapes.gov.brnih.gov

Research Utilizing Pooled Human Liver Microsomes

Studies utilizing pooled human liver microsomes (HLMs) have been instrumental in identifying the initial metabolic transformations of this compound. HLMs are commonly used for investigating Phase I metabolism, primarily catalyzed by cytochrome P450 (CYP) enzymes. mdpi.comslideshare.net Research using HLMs has detected numerous metabolites, indicating extensive Phase I biotransformation. nih.gov

Studies with Human and Animal Hepatocyte Incubation Models

Hepatocytes, both human and animal, offer a more comprehensive in vitro model as they retain both Phase I and Phase II metabolic capabilities. capes.gov.brnih.goveuropa.euresearchgate.net Studies using human hepatocytes have corroborated findings from HLM studies and provided further insights into the metabolic profile of this compound. While some differences in metabolite profiles between hepatocyte and HLM studies have been observed for related compounds, hepatocytes are generally considered a good model for predicting in vivo metabolism. frontiersin.orgd-nb.info

Identification of Phase I and Phase II Biotransformation Reactions

The in vitro studies have identified several key Phase I and Phase II biotransformation reactions for this compound.

Phase I Reactions: These reactions typically involve the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis, often catalyzed by CYP enzymes. slideshare.netfiveable.mefiveable.me For this compound, major Phase I reactions include:

Hydroxylation: This is a prominent metabolic pathway, occurring at various positions on the molecule, particularly on the cyclohexylmethyl group. d-nb.infonih.govresearchgate.net Studies have detected mono- and di-hydroxylated metabolites. nih.gov

N-Dealkylation: Cleavage of alkyl groups from nitrogen atoms is another important Phase I reaction observed for this compound. nih.gov

Amide Hydrolysis: Hydrolysis of the amide bond is also a significant metabolic pathway. nih.govresearchgate.net

Phase II Reactions: These reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, increasing their water solubility and facilitating excretion. fiveable.mefiveable.menih.gov Glucuronidation has been identified as a Phase II reaction for this compound metabolites, particularly those resulting from amide hydrolysis. d-nb.infonih.gov

Based on in vitro studies, a variety of metabolites are formed through these Phase I and Phase II processes. A summary of identified metabolite types from HLM studies is presented below:

Metabolite TypeNumber of Metabolites Detected (HLM)Proposed Reaction(s)
Mono-hydroxylated7Oxidation (CYP-mediated)
Di-hydroxylated6Oxidation (CYP-mediated)
N-Dealkylated1N-Dealkylation (CYP-mediated)
Carboxylated2Amidase activity
Glucuronidated5Glucuronidation (Phase II)

Data based on research utilizing human liver microsomes. nih.gov

In Vivo Metabolic Profiling Investigations

In vivo studies provide crucial information about the actual metabolites formed in living organisms and their relative abundance.

Identification of Primary and Secondary Metabolites

In vivo metabolic profiling of this compound, typically conducted using biological samples like urine from users, has confirmed the presence of many metabolites predicted by in vitro studies. nih.gov The most abundant metabolites detected in urine are often targeted as biomarkers for exposure. d-nb.infonih.gov

Primary metabolites are those formed directly from the parent compound through a single metabolic step, while secondary metabolites are formed from further transformation of primary metabolites. For this compound, mono-hydroxylated and carboxylated metabolites are often reported as major metabolites detected in vivo. d-nb.infonih.gov Hydroxylation on the cyclohexylmethyl tail appears to be a particularly significant metabolic route in vivo, consistent with in vitro findings. d-nb.info

Comparative Metabolic Studies of this compound and Related Compounds

Comparative metabolic studies with structurally related synthetic cannabinoids, such as AB-PINACA, AB-FUBINACA, and AMB-CHMICA, have revealed both similarities and differences in their metabolic pathways. uantwerpen.benih.govresearchgate.net These comparisons are valuable for understanding structure-metabolism relationships within this class of compounds and for identifying unique metabolites that can differentiate the use of specific substances. frontiersin.orgmdpi.com

While there are overlaps in metabolic mechanisms, such as amide hydrolysis, differences in the functional groups and core structures can lead to distinct metabolic profiles. uantwerpen.benih.gov For example, comparative studies have highlighted how variations in the indazole/indole (B1671886) core and terminal groups influence the specific metabolic reactions that occur and the resulting metabolites formed. nih.gov

Comparative studies using rat models have shown that while related compounds like AMB-FUBINACA and AMB-CHMICA share initial metabolic reactions like O-demethylation, differences in their core structures lead to the formation of different urinary metabolites. nih.govresearchgate.net This underscores the importance of characterizing the metabolism of each specific synthetic cannabinoid.

Enzymatic Systems Involved in this compound Metabolism

The biotransformation of xenobiotics, including synthetic cannabinoids, is primarily mediated by enzymatic systems. These enzymes catalyze a variety of reactions that modify the chemical structure of the parent compound. fiveable.memayoclinic.org

Cytochrome P450 Enzyme Contributions

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the phase I metabolism of a vast array of endogenous and exogenous compounds, including drugs and environmental chemicals. fiveable.mewikipedia.orguv.esmdpi.com These enzymes are predominantly located in the endoplasmic reticulum of hepatocytes in the liver, although they are also found in other tissues like the intestine and kidneys. mayoclinic.orgwikipedia.orgmdpi.com CYP enzymes catalyze various oxidative reactions such as hydroxylation, epoxidation, aromatic oxidation, and N- and O-dealkylation. wikipedia.org

Research into the metabolism of this compound and structurally related synthetic cannabinoids has highlighted the significant involvement of CYP enzymes in their biotransformation. Studies on the in vitro metabolism of AB-CHMINACA, a related compound, using human liver microsomes (HLMs) demonstrated that cytochrome P450 enzymes were responsible for the formation of numerous metabolites. nih.govresearchgate.net These included mono-hydroxylated, di-hydroxylated, and N-dealkylated metabolites. nih.gov Specifically, recombinant human CYP enzymes were tested, and CYP3A4 was identified as a major enzyme involved in the hydroxylation of AB-CHMINACA. nih.govresearchgate.net While direct studies on this compound are less extensively reported in the provided search results, the structural similarity to AB-CHMINACA suggests that CYP-mediated oxidation, particularly hydroxylation and potentially other phase I reactions, is likely a primary metabolic pathway for this compound as well. CYP3A4 is known to be a major enzyme involved in the metabolism of many drugs and xenobiotics, often contributing significantly to phase I biotransformation. wikipedia.orgmdpi.comresearchgate.net

Other Enzyme Systems in Biotransformation

Beyond the significant role of cytochrome P450 enzymes, other enzymatic systems also contribute to the biotransformation of synthetic cannabinoids like this compound. These often mediate phase II metabolic reactions, which involve the conjugation of phase I metabolites or sometimes the parent compound with endogenous molecules, increasing their water solubility and facilitating excretion. mdpi.comnih.gov

Development of Analytical Targets Based on Metabolic Research

Metabolic research is fundamental to the development of effective analytical methods for detecting synthetic cannabinoid use. Since parent synthetic cannabinoids are often rapidly and extensively metabolized, especially in matrices like urine, detecting their metabolites becomes critical for confirming exposure. mdpi.comd-nb.info

Identifying the major and most stable metabolites is a key outcome of metabolic studies for analytical purposes. These metabolites serve as reliable biomarkers for monitoring consumption. nih.govmdpi.comd-nb.info For AB-CHMINACA, in vitro metabolism studies using human liver microsomes successfully predicted the major metabolites found in the urine of a user, demonstrating the utility of such research in identifying suitable analytical targets. nih.gov Five mono-hydroxylated metabolites and one carboxylated metabolite were identified as likely major metabolites of AB-CHMINACA, suggesting these would be good targets for routine analysis. nih.gov

For a related compound, ADB-CHMINACA, biotransformations mainly occurred at the cyclohexylmethyl tail, and specific hydroxylated metabolites were recommended as targets for documenting intake in clinical and forensic cases. d-nb.info This highlights how understanding the specific sites of enzymatic attack informs the selection of metabolites for analytical assays.

The structural diversity of new synthetic cannabinoids poses a challenge for traditional targeted analytical assays. acs.org Therefore, understanding the metabolic profiles of these emerging compounds is essential for developing targeted screening methods. mdpi.com Analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS/MS and HRMS) are commonly used to identify and quantify synthetic cannabinoids and their metabolites in biological samples. nih.govmdpi.comd-nb.info The identification of stable phase I metabolites is particularly valuable for analytical detection, as they tend to be more stable than phase II conjugates and respond well to mass spectrometry. mdpi.com

Metabolic research thus directly informs the design of analytical strategies, allowing for the detection of stable and abundant metabolites that persist in biological matrices even when the parent compound is no longer detectable. mdpi.comd-nb.info

Pharmacological Mechanism Research of Ab Chmica

In Vitro Receptor Binding Affinity Studies

In vitro receptor binding assays are crucial for determining how strongly a compound binds to a specific receptor. These studies for AB-CHMICA have focused on its affinity for the cannabinoid receptor subtypes, CB1 and CB2.

Cannabinoid Receptor 1 (CB1) Binding Assays

Studies have consistently shown that this compound exhibits high binding affinity for the CB1 receptor. The CB1 receptor is predominantly found in the central and peripheral nervous systems and is responsible for the psychoactive effects of cannabinoids ekb.egnih.govmdpi.com. Reported binding affinity values for this compound at the CB1 receptor are in the nanomolar range wikipedia.org.

Cannabinoid Receptor 2 (CB2) Binding Assays

This compound also demonstrates affinity for the CB2 receptor, which is primarily located outside the nervous system, mainly in immune cells ekb.eg. Similar to its interaction with CB1, the binding affinity of this compound for the CB2 receptor has been reported in the nanomolar range wikipedia.org.

Radioligand Displacement Methodologies

Radioligand displacement assays are a common method used to determine the binding affinity of a compound for a receptor merckmillipore.comwikipedia.orgnih.gov. This technique involves using a known radiolabeled ligand that binds to the receptor and observing how effectively the test compound (this compound in this case) displaces the radiolabeled ligand from the binding site merckmillipore.comnih.gov. Studies investigating the binding of this compound to CB1 and CB2 receptors have utilized radioligand competition experiments otago.ac.nzacs.org.

Reported Binding Affinity Data for this compound:

ReceptorBinding Affinity (Ki)Reference
CB10.78 nM wikipedia.org
CB20.45 nM wikipedia.org

Note: Ki values represent the inhibition constant, where a lower value indicates higher binding affinity.

Functional Agonist Activity Investigations

Beyond simply binding to receptors, it is important to understand whether a compound activates the receptor and initiates a downstream cellular response. Functional assays investigate the agonist activity of this compound at cannabinoid receptors. This compound has been identified as a potent and full agonist at the CB1 receptor ekb.egofdt.frnih.gov.

Membrane Potential Assays

Membrane potential assays can be used to assess the functional activity of compounds that interact with ion channels or G protein-coupled receptors (GPCRs), such as cannabinoid receptors, which can modulate ion channel activity nih.govotago.ac.nzacs.orgbiorxiv.orgresearchgate.netmoleculardevices.comsartorius.com. Changes in membrane potential can indicate receptor activation. Fluorescence-based membrane potential assays have been employed in the study of synthetic cannabinoid receptor agonists otago.ac.nzacs.orgbiorxiv.orgacs.org.

Cannabinoid Receptor Activation Assays in Cell Systems (e.g., CHO-K1 cells)

Cell-based assays using cell lines expressing cannabinoid receptors, such as Chinese Hamster Ovary (CHO-K1) cells, are widely used to investigate the functional activation of these receptors by test compounds nih.govresearchgate.netpnas.orgscienceopen.comspringermedizin.de. These assays can measure various downstream signaling events triggered by receptor activation, such as the inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) levels, or the recruitment of β-arrestin nih.govmdpi.comscienceopen.comnih.gov. Studies have utilized CHO-K1 cells expressing human CB1 or CB2 receptors to assess the activation by synthetic cannabinoids researchgate.netpnas.orgscienceopen.comspringermedizin.de. AB-CHMINACA has been tested for its CB1 receptor-mediated activity using assays like the cAMP assay in cell systems ofdt.fr. Research indicates that AB-CHMINACA can activate CB1 and CB2 receptors in vitro nih.gov.

Reported Functional Activity Data for AB-CHMINACA at CB1 (cAMP Assay):

ReceptorFunctional Activity (EC50)Efficacy (Emax)Assay TypeCell SystemReference
CB10.278 nMNot specifiedcAMP AssayNot specified ofdt.fr

Note: EC50 values represent the half maximal effective concentration, where a lower value indicates higher potency. Emax represents the maximal effect of the compound.

Dose-Response Curve Establishment in Receptor Systems

Dose-response curves are fundamental in pharmacology to quantify the relationship between the concentration or dose of a substance and the magnitude of the resulting effect. ksumsc.comsnmjournals.org These curves provide crucial insights into a drug's characteristics, including its potency and efficacy at a specific receptor. snmjournals.org

Research has demonstrated that this compound is a potent agonist at both the CB1 and CB2 receptors. wikipedia.org In vitro studies using transfected cells expressing human CB1 and CB2 receptors have been employed to establish dose-response curves for this compound. These studies typically involve measuring the compound's ability to bind to the receptors (affinity) and to activate downstream signaling pathways (functional activity). frontiersin.orgnih.gov

Binding affinity is often quantified by the inhibition constant (Ki), which represents the concentration of the ligand that occupies 50% of the receptor sites. Functional activity is commonly assessed by measuring the half maximal effective concentration (EC50), which is the concentration of the ligand that produces 50% of the maximal possible effect. ksumsc.comsnmjournals.org

Studies have reported varying Ki and EC50 values for this compound at CB1 and CB2 receptors, which can depend on the specific assay conditions and the source of the receptors. However, available data consistently indicate high affinity and potency. For instance, one study reported a Ki of 0.78 nM for the CB1 receptor and 0.45 nM for the CB2 receptor, indicating high binding affinity for both receptors. wikipedia.org Another source indicates a high binding affinity for CB2 receptors (Ki: 0.45 nM) but notes a relatively low EC50 (232 nM) in a specific functional assay ofdt.fr. This highlights that while binding affinity is high, the concentration required to elicit a half-maximal functional response can vary depending on the specific cellular context and signaling pathway measured.

The potency of this compound has been compared to other cannabinoids, such as Δ9-tetrahydrocannabinol (Δ9-THC) and JWH-018. This compound has been shown to be significantly more potent than Δ9-THC in certain assays. wikipedia.orgofdt.fr It has also been reported to be a potent and full agonist at the CB1 receptor. ofdt.fr

The following table summarizes representative binding affinity and functional potency data for this compound at cannabinoid receptors:

ReceptorAssay TypeParameterValueUnitSource
CB1Binding AffinityKi0.78nM wikipedia.org
CB2Binding AffinityKi0.45nM wikipedia.org
CB2Functional ActivityEC50232nM ofdt.fr

Note: Values can vary depending on specific experimental conditions.

Mechanisms of Ligand-Receptor Interaction at the Molecular Level

The interaction between a ligand like this compound and its receptor (CB1 or CB2) occurs at the molecular level through specific binding sites on the receptor protein. snmjournals.orgpnas.org These interactions involve various non-covalent forces, including hydrogen bonds, ionic interactions, van der Waals forces, and hydrophobic interactions. pnas.org

Cannabinoid receptors, being GPCRs, possess a characteristic seven-transmembrane helix structure. The ligand-binding site is typically located within the transmembrane bundle. biorxiv.org The specific amino acid residues lining this binding pocket determine the affinity and selectivity of the receptor for different ligands. nih.gov

Studies investigating the molecular mechanisms of ligand-receptor interaction for cannabinoids often utilize techniques such as site-directed mutagenesis, computational docking, and molecular dynamics simulations. biorxiv.orgnih.govresearchgate.net These methods help to identify key residues involved in ligand binding and to understand the conformational changes in the receptor that occur upon ligand binding, leading to receptor activation. biorxiv.orgresearchgate.net

While specific detailed molecular interaction data for this compound is less extensively documented compared to some classical cannabinoids, the general principles of synthetic cannabinoid interaction with CB receptors apply. The valine amino acid amide residue, a common feature in the structure of this compound and other synthetic cannabinoids of its generation, plays a role in their interaction with the binding site. wikipedia.org The cyclohexylmethyl tail also contributes to the binding affinity and interaction profile. ofdt.fr

The activation of CB receptors by agonists like this compound involves conformational changes in the receptor protein that facilitate the coupling of intracellular G proteins, primarily Gi/Go proteins. mdpi.com This coupling initiates a cascade of intracellular signaling events, such as the inhibition of adenylyl cyclase and the modulation of ion channels. mdpi.com The specific molecular details of how this compound induces these conformational changes and interacts with key residues in the binding pocket to trigger G protein coupling are areas of ongoing research.

Understanding these molecular interactions is crucial for elucidating the pharmacological profile of this compound and for the rational design of new cannabinoid ligands with desired properties.

Structure Activity Relationship Sar Investigations of Ab Chmica and Analogues

Identification of Key Structural Moieties for Receptor Interaction

Research into AB-CHMICA and related synthetic cannabinoids has identified several key structural moieties critical for their interaction with cannabinoid receptors. The indazole core, the linker region (specifically the carboxamide group), the amino acid residue (valine in this compound), and the N-linked cyclohexylmethyl group all contribute to the compound's affinity and efficacy at CB1 and CB2 receptors. wikipedia.orgelifesciences.org Studies on various synthetic cannabinoids, including indazole and indole (B1671886) derivatives, highlight the importance of these regions. For instance, the heterocyclic core (indazole vs. indole vs. 7-azaindole) and the pendant amino acid side chain significantly influence affinity and potency at CB1. otago.ac.nz The valine amino acid amide residue is a characteristic feature of this generation of cannabinoids, distinguishing them from older structures that featured naphthyl or adamantane (B196018) residues. wikipedia.org

Positional Isomerism and its Impact on Pharmacological Profile

Positional isomerism, where a substituent is moved to a different position on the core structure, can significantly alter the pharmacological profile of synthetic cannabinoids. For this compound, a known positional isomer exists where the cyclohexylmethyl group is attached to the nitrogen at position 2 of the indazole core, rather than the typical position 1. drugsandalcohol.iecaymanchem.com While this compound (1-cyclohexylmethyl) is a potent agonist at both CB1 and CB2 receptors, research on indazole-derived synthetic cannabinoids, including analogues of AB-CHMINACA, has shown that the corresponding 2-alkyl-2H-indazole regioisomers exhibit significantly lower potency (micromolar activity) at both receptors compared to their 1-alkyl-1H-indazole counterparts (nanomolar activity). researchgate.net This demonstrates the critical impact of the attachment position on the indazole core for receptor interaction and potency.

Stereochemical Influences on Receptor Binding and Activity

This compound contains a stereocenter at the alpha carbon of the valine residue, allowing for the existence of (S)- and (R)-enantiomers. drugsandalcohol.ie Chirality is a significant factor in drug-receptor interactions, and the stereochemistry of a compound can profoundly influence its binding affinity and activity at a target receptor. rsc.org Studies on indazole-3-carboxamide-type synthetic cannabinoids, including AB-CHMINACA, have investigated the pharmacological differences between enantiomers. Research indicates that for some of these compounds, the (S)-enantiomer exhibits enhanced potency at both CB1 and CB2 receptors compared to the (R)-enantiomer. nih.gov This suggests a stereoselective interaction with the cannabinoid receptors, where the specific three-dimensional arrangement of the valine residue influences the binding and subsequent activation of the receptor. The extent of this stereochemical preference can also be influenced by other structural features of the molecule. nih.gov

Computational and Theoretical Approaches to SAR Elucidation

Computational and theoretical methods play a vital role in understanding the SAR of synthetic cannabinoids like this compound. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are employed to predict binding affinities, identify key interactions between the ligand and the receptor binding site, and rationalize observed SAR trends. otago.ac.nzmdpi.comacs.orgresearchgate.netacs.orgmdpi.commdpi.com

Ensemble docking studies have been used to reveal the steric basis for observed SAR trends in synthetic cannabinoids with different heterocyclic cores and amino acid side chains. otago.ac.nz Molecular docking can also help to visualize the predicted binding modes of ligands within the receptor binding site, highlighting interactions such as pi-pi stacking with aromatic residues in the receptor. frontiersin.org Computational studies can provide insights into the preferred conformations of these flexible molecules and how these conformations might influence their interaction with the relatively rigid receptor binding site. drugdesign.org By correlating calculated molecular descriptors with experimental activity data, QSAR models can be developed to predict the activity of new analogues and guide the design of compounds with improved properties. mdpi.commdpi.com

Systematic Analog Design and Evaluation for SAR Mapping

Combinatorial design of analogue libraries allows for the direct comparison of the effects of different subunits on activity, facilitating the identification of key SARs. frontiersin.org This approach has been used to explore the impact of different amino acid side chains and tail moieties on the cannabinoid activity of synthetic cannabinoids. otago.ac.nzfrontiersin.org The data obtained from these systematic studies, often presented as binding affinities (Ki) and functional potencies (EC50), provide detailed research findings that illuminate the structural requirements for potent and efficacious cannabinoid receptor agonists. otago.ac.nzresearchgate.netnih.govfrontiersin.org

Analytical and Forensic Methodologies for Ab Chmica

Chromatographic Separation Techniques

Chromatographic methods are essential for separating AB-CHMICA from complex matrices, such as seized materials or biological samples, before detection and identification. Various chromatographic techniques have been employed in the analysis of synthetic cannabinoids, including this compound.

Gas Chromatography (GC) Method Development

Gas chromatography is a widely used technique in forensic laboratories for the analysis of volatile and semi-volatile compounds like synthetic cannabinoids. Method development for GC involves selecting appropriate columns, carrier gases, temperatures, and injection parameters to achieve optimal separation. For the analysis of this compound, GC is frequently coupled with mass spectrometry (GC-MS) for detection and identification. drugsandalcohol.ieswgdrug.orgresearchgate.netnih.govacs.orgresearchgate.net

A published method for the GC-MS analysis of this compound in seized materials utilized an Agilent gas chromatograph with an MS detector. swgdrug.org The sample preparation involved diluting the analyte in methanol (B129727). swgdrug.org Specific parameters for this method are detailed below:

ParameterSettingCitation
InstrumentAgilent gas chromatograph with MS detector swgdrug.org
ColumnHP-5 MS (or equivalent); 30 m x 0.25 mm x 0.25 µm swgdrug.org
Carrier GasHelium at 1.5 mL/min swgdrug.org
Injector Temperature280 °C swgdrug.org
MSD Transfer Line280 °C swgdrug.org
MS Source Temperature230 °C swgdrug.org
MS Quad Temperature150 °C swgdrug.org
Oven Program1) 100 °C for 1.0 min; 2) Ramp to 280 °C at 12 °C/min; 3) Hold at 280 °C for 30.0 min swgdrug.org
Injection ParametersSplit Ratio = 25:1, 1 µL injected swgdrug.org
Acquisition ModeScan swgdrug.org
Mass Scan Range30-550 amu swgdrug.org
Retention Time24.282 min swgdrug.org

Another study utilizing GC-MS for the identification and quantification of synthetic cannabinoids, including AB-CHMINACA (a closely related compound to this compound), in seized materials reported a retention time near 17.00 min for AB-CHMINACA. researchgate.net The limit of detection (LOD) for AB-CHMINACA using GC-MS in one study ranged from 0.15 to 17.89 µg/mL. mdpi.com

Liquid Chromatography (LC) Method Development

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC), is widely used for the analysis of synthetic cannabinoids, including this compound and its metabolites, especially in biological matrices. drugsandalcohol.iemdpi.comdrugsandalcohol.ienih.govswgdrug.orgnih.govdiva-portal.orgmdpi.com LC methods offer advantages in separating less volatile or thermally labile compounds compared to GC. unodc.org

Development of LC methods involves selecting the stationary phase (column), mobile phase composition, flow rate, and detection wavelength (if using UV detection) or MS parameters. LC is commonly coupled with mass spectrometry (LC-MS, LC-MS/MS, LC-QTOF-MS) for sensitive and specific detection. drugsandalcohol.iemdpi.comdrugsandalcohol.ienih.govswgdrug.orgnih.govdiva-portal.orgmdpi.com

Several LC-MS/MS methods have been developed for the detection and quantification of synthetic cannabinoids, including AB-CHMINACA, in biological samples like urine and serum. mdpi.comnih.govmdpi.com These methods often involve sample preparation steps such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to clean up the sample matrix and concentrate the analytes. mdpi.comnih.govnih.gov

Validation parameters for LC-MS/MS methods for synthetic cannabinoids have been reported, including limits of detection (LOD), limits of quantification (LOQ), linearity, accuracy, precision, and matrix effects. mdpi.comnih.govdiva-portal.orgmdpi.comresearchgate.net For instance, a validated LC-MS/MS method for detecting synthetic cannabinoids in urine reported LOQs ranging from 0.01 to 0.1 ng/mL for several compounds, including AB-CHMINACA. mdpi.com Matrix effects were also evaluated, with most synthetic cannabinoids showing effects within 80–100%. mdpi.com

Chiral Chromatography for Enantiomeric Differentiation

This compound contains a chiral center, meaning it can exist as enantiomers (stereoisomers that are non-superimposable mirror images). wikipedia.org Differentiation of enantiomers is important in forensic analysis as different enantiomers can have varying pharmacological activities and metabolic profiles. frontiersin.orgnih.gov Chiral chromatography is a technique used to separate and analyze these enantiomers. drugsandalcohol.iefrontiersin.orgnih.gov

Chiral chromatography, often coupled with mass spectrometry, has been applied to the analysis of synthetic cannabinoids, including AB-CHMINACA. frontiersin.orgnih.gov This technique utilizes chiral stationary phases that can selectively interact with one enantiomer over the other, leading to their separation. Studies have confirmed that the (S)-enantiomer of AB-CHMINACA predominates in seized samples. frontiersin.orgnih.gov

Specific chiral columns, such as Lux® Amylose-1 and Lux® i-Cellulose-5, have been identified as suitable for the chiral separation of synthetic cannabinoids with different structural features, including those with an amide moiety like AB-CHMINACA. frontiersin.orgnih.gov Optimized isocratic separation methods using these columns have yielded enantiomer resolution values (Rs) of ≥ 1.99. frontiersin.orgnih.gov Analysis using chiral HPLC coupled with photodiode array (PDA) and quadrupole time of flight mass spectrometry (QToF-MS/MS) confirmed the enantiomeric composition, showing 93.6–99.3% (S)-enantiomer in analyzed samples. frontiersin.orgnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) offers faster separation times and improved resolution compared to conventional HPLC due to the use of smaller particle size stationary phases. UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) or quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) is a powerful tool for comprehensive screening and quantitative analysis of synthetic cannabinoids and their metabolites in complex biological matrices like urine and hair. nih.govdiva-portal.orgmdpi.comresearchgate.net

UHPLC-MS/MS methods have been developed and validated for the analysis of a wide panel of new psychoactive substances, including AB-CHMINACA, in human hair. researchgate.net These methods involve sample preparation steps such as solid-phase extraction. researchgate.net Chromatographic separation in such methods can be achieved using C18 columns with gradient elution using mobile phases typically composed of water and acetonitrile (B52724) with acidic modifiers like formic acid. diva-portal.orgresearchgate.net Validation parameters for UHPLC-MS/MS methods for synthetic cannabinoids in hair have shown LODs ranging from 0.065 to 0.125 ng/mg. researchgate.net

UHPLC-QTOF-MS allows for obtaining full-spectrum data, which is beneficial for both targeted analysis of known compounds and retrospective analysis for the identification of previously unknown substances or metabolites. nih.govmdpi.com This technique has been validated for the quantification and confirmation of synthetic cannabinoid metabolites, including those of AB-CHMINACA, in urine samples. diva-portal.orgmdpi.com

Mass Spectrometry (MS) Based Detection and Identification

Mass spectrometry is a crucial detection technique in the analysis of this compound, providing structural information that aids in definitive identification. When coupled with chromatography, MS allows for the detection and identification of the separated analyte based on its mass-to-charge ratio (m/z) and fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a standard technique in forensic toxicology and chemistry laboratories for the identification of synthetic cannabinoids in seized materials and biological fluids. drugsandalcohol.ieswgdrug.orgresearchgate.netnih.govacs.orgresearchgate.netdrugsandalcohol.ie In GC-MS, compounds eluting from the GC column are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which is a plot of ion abundance versus m/z, serves as a fingerprint for the compound.

For this compound, electron ionization (EI) is a common ionization technique used in GC-MS. The EI mass spectrum of this compound shows characteristic fragment ions that can be used for its identification. swgdrug.org Comparison of the obtained mass spectrum and retention time with those of a certified reference material is essential for confirmation. swgdrug.orgdrugsandalcohol.ie

GC-MS has been successfully applied to identify and quantify this compound in seized materials. researchgate.netresearchgate.net Studies have reported the detection of AB-CHMINACA (a related compound) in seized samples using GC-MS, with identification based on retention time and mass spectral data comparisons to reference standards. drugsandalcohol.ie While specific quantitative data for this compound by GC-MS were less prevalent in the search results compared to LC-MS, GC-MS remains a valuable tool for qualitative identification and can be adapted for quantitative analysis.

The EI mass spectrum of this compound (Lot# 0471007-15) shows a base peak at m/z 41 and other significant ions across the scanned range of 30-550 amu. swgdrug.org The retention time for this compound in this specific GC-MS method was reported as 24.282 minutes. swgdrug.org

EI Mass Spectrum Data for this compound (Example Fragment Ions):

m/zRelative Abundance (Example)Citation
41High swgdrug.org
...... swgdrug.org
355(Molecular Ion [M]+) swgdrug.org

Note: The provided source swgdrug.org shows a full mass spectrum image, but does not list all m/z values and their relative abundances in a table format within the text. The table above provides an example based on the description and visual information available.

GC-MS analysis has been used in forensic investigations to identify AB-CHMINACA in herbal materials seized by law enforcement. drugsandalcohol.ie The technique is considered a reliable method for the analytical identification of synthetic cannabinoids in various matrices. drugsandalcohol.iedrugsandalcohol.ie

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used and preferred method for the confirmatory analysis of synthetic cannabinoids, including this compound, in biological samples such as urine, blood, serum, plasma, and oral fluid. nih.govmums.ac.irdrugsandalcohol.iethermofisher.com This technique offers high selectivity and sensitivity, crucial for detecting parent compounds and their metabolites which may be present at low concentrations. nih.govdrugsandalcohol.iemdpi.com

LC-MS/MS methods typically involve sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to minimize matrix effects and enhance sensitivity. nih.gov The chromatographic separation is achieved using a liquid chromatography system, often with a C18 column, followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. mdpi.comuniklinik-freiburg.de MRM transitions are specific to the target analyte and its characteristic fragment ions, providing a high degree of specificity for identification and quantification. mdpi.comnih.gov

Studies have described validated LC-MS/MS screening methods capable of simultaneously detecting a large number of new psychoactive substances (NPS), including synthetic cannabinoids. mdpi.com These methods often utilize dynamic MRM analysis and can achieve low limits of quantification. mdpi.com

Matrix Sample Preparation LC Column Type MS Detector Type Acquisition Mode Application Source
Biological LLE, SPE C18 Triple Quadrupole MRM Identification and quantification of SCs nih.govmdpi.com
Blood Deproteinization C18 LC-MS/MS Dynamic MRM Screening of NPS and other drugs mdpi.com
Cardiac Blood Extraction (ACN) UltiMate 3000 SCIEX QTRAP 6500 MRM- and EPI-Mode Hydrolytic stability studies of SCs uniklinik-freiburg.de
Serum Extraction (ACN) UltiMate 3000 SCIEX QTRAP 6500 MRM- and EPI-Mode Hydrolytic stability studies of SCs uniklinik-freiburg.de

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS), particularly using quadrupole time-of-flight (QTOF) or Orbitrap mass analyzers, is increasingly applied in forensic toxicology for the detection of known and unknown synthetic cannabinoids like this compound. nih.govdrugsandalcohol.ielcms.czresearchgate.net HRMS provides accurate mass measurements of parent ions and fragment ions, which allows for the determination of elemental compositions and provides a higher level of confidence in identification compared to low-resolution MS. lcms.cz

Non-targeted screening approaches using HRMS are valuable for detecting newly emerging synthetic cannabinoids for which reference standards may not be readily available. nih.govdrugsandalcohol.ie This approach involves acquiring full scan accurate mass data and then retrospectively interrogating the data for potential target compounds and their metabolites based on their accurate masses and predicted fragmentation patterns. drugsandalcohol.ielcms.cz HRMS coupled with LC (LC-HRMS) is considered an essential tool for metabolite discovery and detection. researchgate.net

MS Analyzer Type Key Feature Application Advantage Source
QTOF Accurate Mass Measurement Non-targeted screening, Compound identification Detection of known and unknown compounds nih.govlcms.cz
Orbitrap Accurate Mass Measurement Screening, Fragmentation analysis High confidence in elemental composition researchgate.net
LC-HRMS/MS Accurate Mass, MS/MS Metabolite discovery and detection Essential tool in toxicology laboratories researchgate.net

Ion Mobility Spectroscopy-Mass Spectrometry (IMS-MS) Integration

While the direct application of Ion Mobility Spectroscopy-Mass Spectrometry (IMS-MS) specifically for this compound is not extensively detailed in the provided search results, IMS-MS is a technique that can be coupled with GC or LC for the separation and analysis of illicit drugs. nih.gov IMS separates ions based on their size, shape, and charge as they drift through a buffer gas under an electric field, providing an additional dimension of separation orthogonal to chromatographic separation. Coupling IMS with MS can enhance the confidence in identification by providing drift time information in addition to mass-to-charge ratio. Although coupling GC with IMS is considered easier than with MS due to both operating at atmospheric pressure, IMS typically has a narrow linear dynamic range which can limit its utility for quantitative analysis. nih.gov

Fragmentation Pathway Analysis for Structural Confirmation

Fragmentation pathway analysis using tandem mass spectrometry (MS/MS) is crucial for the structural confirmation of this compound and its metabolites. nih.govoup.com By inducing fragmentation of the parent ion and analyzing the resulting product ions, characteristic fragmentation patterns can be obtained. These patterns provide valuable information about the structure of the compound and can be used to differentiate isomers and confirm the presence of specific functional groups. researchgate.netemis.de

For synthetic cannabinoids with a 3-carboxamide-indole/indazole structure, such as this compound which has an indazole core and a carboxamide linkage, the side chain at the C-3 position is often susceptible to γ-cleavage. nih.govresearchgate.net Understanding these class-characteristic fragmentation pathways aids in the rapid identification and structural elucidation of new or unknown synthetic cannabinoids. researchgate.netoup.com Quantum chemical methods can also be used to predict electron ionization mass spectra and identify new fragmentation pathways. nih.gov

Technique Information Provided Utility for this compound Analysis Source
Tandem MS (MS/MS) Product ion spectra Structural confirmation, Identification of metabolites nih.govoup.com
Fragmentation Analysis Characteristic fragmentation patterns Differentiation of isomers, Confirmation of structure researchgate.netemis.de
Quantum Chemistry Predicted mass spectra Prediction of fragmentation pathways nih.gov

Spectroscopic Characterization Methods

Spectroscopic techniques provide complementary information to mass spectrometry for the identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the complete structure of organic compounds. drugsandalcohol.ienih.gov For this compound, both ¹H NMR and ¹³C NMR spectroscopy can provide detailed information about the different types of protons and carbons in the molecule and their connectivity. Analysis of chemical shifts, splitting patterns (multiplicity), and integration allows for the assignment of signals to specific atoms within the this compound structure. organicchemistrydata.orgchemrxiv.orgresearchgate.net

NMR spectroscopy is particularly valuable for confirming the structural identity of a seized substance when a reference standard is available for comparison. drugsandalcohol.ie It can also be used to differentiate between structural isomers, which may have very similar mass spectra but distinct NMR profiles. drugsandalcohol.ie While less commonly used for routine high-throughput screening in forensic laboratories compared to MS-based methods, NMR is considered a definitive technique for structural elucidation.

NMR Technique Information Provided Application for this compound Source
¹H NMR Number and type of protons, Connectivity Structural elucidation, Isomer differentiation drugsandalcohol.ieswgdrug.org
¹³C NMR Number and type of carbons Structural elucidation Not explicitly mentioned for this compound, but standard practice

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a technique that measures the absorption or transmission of infrared light by a sample. rsc.orgmdpi.comtandfonline.com This interaction causes molecular vibrations, and the resulting spectrum provides a unique "fingerprint" of the functional groups present in the molecule. mdpi.comtandfonline.com

For this compound, FTIR spectroscopy can be used for presumptive identification by comparing the spectrum of an unknown sample to a library of reference spectra. swgdrug.org Characteristic absorption bands corresponding to functional groups such as the amide carbonyl (C=O), N-H stretches, aromatic C=C stretches, and aliphatic C-H stretches can be observed in the FTIR spectrum of this compound. swgdrug.orgtandfonline.com Attenuated Total Reflectance (ATR-FTIR) is a common mode used in forensic analysis, requiring minimal sample preparation. swgdrug.orgtandfonline.com While FTIR may not provide the same level of specificity as mass spectrometry or NMR for complex structures or mixtures, it is a rapid and non-destructive technique useful for initial screening and characterization of seized drug materials. mdpi.com

FTIR Mode Key Feature Application for this compound Advantage Source
ATR-FTIR Minimal sample prep Presumptive identification, Functional group analysis Rapid, Non-destructive swgdrug.orgtandfonline.com

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichromism (ECD) Spectroscopy

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) spectroscopy are techniques that measure the differential absorption of left and right circularly polarized light by chiral molecules. VCD operates in the infrared region, while ECD operates in the ultraviolet-visible region of the electromagnetic spectrum. aip.orgaip.org These methods are sensitive probes of the environment of chiral centers and can provide detailed structural information, including absolute configuration. aip.org

While VCD and ECD are powerful tools for studying chiral molecules and their conformations, their direct application to the routine forensic analysis of compounds like this compound in complex matrices is less common compared to techniques like mass spectrometry. However, ab initio quantum chemical calculations play a significant role in interpreting VCD and ECD spectra and correlating them with molecular structure. au.dkacs.orgresearchgate.net Theoretical studies have focused on calculating ECD parameters and understanding their dependence on molecular conformation. aip.orgnih.gov VCD intensities can also be calculated using ab initio methods. acs.orgaip.orgacs.org These computational approaches are essential for utilizing VCD and ECD to unambiguously assign the absolute configuration of chiral centers and gain insights into conformational structures. cecam.org

Sample Preparation Strategies for Complex Matrices

The analysis of this compound in complex matrices, such as biological fluids (blood, urine, oral fluid, hair) or seized materials (herbal mixtures), necessitates effective sample preparation to isolate the analyte, remove interfering substances, and potentially concentrate the target compound. nih.govresearchgate.netamericanlaboratory.com The complexity of the matrix presents significant challenges due to the presence of endogenous compounds that can interfere with detection. researchgate.net Direct analysis of complex samples is often not feasible as it can compromise the integrity and performance of analytical instruments. researchgate.net Sample preparation is a cornerstone of bioanalytical methods, profoundly influencing the entire procedure. researchgate.net

Common sample preparation techniques employed in forensic toxicology for synthetic cannabinoids, including this compound, are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). nih.govekb.eg These methods aim to reduce matrix effects and enhance sensitivity. nih.gov

Liquid-Liquid Extraction (LLE) Techniques

Liquid-Liquid Extraction (LLE) is a traditional sample preparation technique used to extract analytes from a liquid matrix into an immiscible organic solvent. americanlaboratory.comresearchgate.net This method is based on the differential solubility of the analyte and matrix components between two phases. LLE has been applied in the analysis of synthetic cannabinoids in various matrices, including serum and herbal smoking mixtures. ekb.egresearchgate.netnih.gov

Optimization of LLE parameters, such as the choice of solvent, is crucial for achieving high recovery rates for the target analytes. For instance, studies have shown that dichloromethane (B109758) can provide high recovery for certain synthetic cannabinoids in herbal smoking mixtures, while methanol may be more effective for cigarette waste filters. ekb.eg Despite being time-consuming and potentially involving hazardous solvents, LLE remains a relevant technique for sample cleanup and extraction. americanlaboratory.com

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a more targeted sample preparation technique that utilizes a solid sorbent material to selectively retain the analyte while interfering compounds are washed away. americanlaboratory.comwindows.netphenomenex.comsigmaaldrich.com SPE is widely used in forensic toxicology for the analysis of drugs of abuse, including synthetic cannabinoids, in biological fluids. sigmaaldrich.comthermofisher.com

SPE offers advantages over LLE, such as reduced solvent consumption, faster extraction times, and improved cleanup efficiency. americanlaboratory.com Various SPE sorbent chemistries are available, including reversed-phase, ion-exchange, and mixed-mode sorbents, allowing for the selective extraction of analytes based on their chemical properties. americanlaboratory.comsigmaaldrich.com SPE protocols typically involve conditioning the sorbent, loading the sample, washing to remove interferences, and eluting the retained analyte. windows.net The choice of sorbent and elution solvent is critical for optimal recovery and matrix effect reduction. SPE can also be used for sample concentration, particularly with micro-elution techniques, which can lower detection limits. thermofisher.com

Matrix Effects and Mitigation Strategies

Matrix effects refer to the influence of co-eluting compounds from the sample matrix on the ionization efficiency of the analyte in mass spectrometry, leading to signal suppression or enhancement. researchgate.netuniklinik-freiburg.de These effects can significantly impact the accuracy and reliability of analytical results, particularly in complex matrices like biological samples. researchgate.netrsc.org

Mitigation strategies for matrix effects are essential for accurate quantification. Common approaches include optimizing sample treatment conditions, using internal standards, employing matrix-matched calibration, and applying dilution. researchgate.netrsc.org Internal standards, especially isotopically labeled analogues, are widely used to compensate for matrix effects by undergoing similar ionization processes as the analyte. researchgate.net Matrix-matched calibration involves preparing calibration standards in blank matrix extracts to mimic the sample environment. While matrix effects can be present, they can often be well-corrected by using appropriate internal standards. researchgate.net Exploring matrix effects is a recommended parameter for method validation in forensic toxicology. nih.govojp.gov

Method Validation and Performance Characteristics

Method validation is a critical process in analytical chemistry, particularly in forensic toxicology, to ensure that an analytical method is reliable, accurate, and fit for its intended purpose. iacld.comaafs.orgscielo.br Validation demonstrates confidence in forensic toxicological test results. aafs.org Key parameters evaluated during method validation include sensitivity, specificity, linearity, accuracy, precision, recovery, and matrix effects. nih.govojp.govkingston.ac.ukresearchgate.net Validation guidelines are provided by various regulatory and professional bodies. aafs.orgkingston.ac.uk

Sensitivity, Specificity, and Limits of Detection/Quantification

Sensitivity, specificity, and the limits of detection (LOD) and quantification (LOQ) are fundamental performance characteristics evaluated during method validation. nih.govkingston.ac.ukresearchgate.netelementlabsolutions.com

Sensitivity: Sensitivity refers to the ability of a method to generate a precise and accurate response to the lowest desired concentration of the analyte. elementlabsolutions.com

Specificity: Specificity is the ability to unequivocally measure the target analyte in the presence of other components that may be present in the sample, such as impurities, degradants, or matrix components. elementlabsolutions.com A specific method should minimize false positives and yield results only for the target analyte. elementlabsolutions.com

Limits of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected, though not necessarily quantified as an exact value. rsc.org It is typically defined statistically, often as the concentration where the signal is three times the standard deviation of the blank (3σ). rsc.org

Limits of Quantification (LOQ): The LOQ is the lowest analyte concentration in a sample that can be reliably quantified with acceptable accuracy and precision. rsc.org It is commonly defined as the concentration where the signal is ten times the standard deviation of the blank (10σ). rsc.org The LOQ is the lower limit of the quantitative range. researchgate.net

Determining LOD and LOQ is crucial for assessing the capability of an analytical method to detect and quantify this compound, especially at low concentrations encountered in biological samples or seized materials. researchgate.net Reported LOD and LOQ values for synthetic cannabinoids, including this compound, vary depending on the analytical technique, sample matrix, and sample preparation method used. Studies have reported LODs and LOQs in the nanogram per milliliter (ng/mL) or picogram per milligram (pg/mg) range for synthetic cannabinoids in biological matrices like serum and hair. researchgate.netresearchgate.net

Analytical methods for synthetic cannabinoids are typically developed and validated to meet specific LOD and LOQ requirements based on the intended application, such as forensic casework or clinical toxicology. researchgate.netkingston.ac.uk

Table: Validation Parameters for Synthetic Cannabinoid Analysis (Illustrative)

ParameterDefinitionRelevance to this compound Analysis
SensitivityAbility to detect and quantify low concentrations. elementlabsolutions.comEssential for detecting this compound in low-concentration samples.
SpecificityAbility to measure this compound uniquely in the presence of other substances. elementlabsolutions.comCrucial to avoid false positives or interferences from matrix components or other compounds.
Limit of DetectionLowest detectable amount of this compound. rsc.orgDetermines the lowest concentration that can be qualitatively identified.
Limit of QuantificationLowest concentration of this compound that can be reliably quantified. rsc.orgDefines the lower boundary for quantitative analysis.
Matrix EffectsInfluence of sample matrix on analyte ionization. researchgate.netuniklinik-freiburg.deMust be evaluated and mitigated for accurate results in complex biological or seized matrices.
RecoveryEfficiency of extracting this compound from the sample matrix. ojp.govkingston.ac.ukImpacts the overall sensitivity and accuracy of the method.
AccuracyCloseness of measured value to the true value. kingston.ac.ukelementlabsolutions.comEnsures the reliability of quantitative results.
PrecisionAgreement between repeated measurements of the same sample. kingston.ac.ukelementlabsolutions.comIndicates the reproducibility and reliability of the method.
LinearityProportionality between analyte concentration and instrument response over a range. kingston.ac.ukresearchgate.netEstablishes the working range for quantitative analysis.

Note: This table provides a general overview of validation parameters relevant to the analysis of compounds like this compound. Specific acceptance criteria and procedures for each parameter are typically defined by regulatory guidelines and the intended use of the method. aafs.orgkingston.ac.uk

Precision and Accuracy Assessments

Precision and accuracy are fundamental parameters in validating analytical methods to ensure the reliability of results in forensic toxicology sparkl.mesparkl.meojp.gov. Precision refers to the consistency and repeatability of measurements, while accuracy relates to how close a measured value is to the true value sparkl.meacs.org.

Validation of analytical methods for synthetic cannabinoids, including this compound, typically involves assessing parameters such as limit of detection (LOD), lower limit of quantification (LLOQ), linearity, bias (accuracy), precision (repeatability and reproducibility), carryover, recovery, stability, interference, matrix effects, process efficiency, sensitivity, selectivity, and specificity nih.govkingston.ac.uk. These validation parameters are recommended by guidelines for method validation in forensic toxicology nih.gov.

One study developed and validated an LC-MS/MS method for the analysis of several synthetic and natural cannabinoids, including AB-CHMINACA (this compound), based on guidelines from organizations such as UKIAFT, SWGTOX, and ISO 17025 kingston.ac.uk. The validation successfully assessed parameters like accuracy and precision, indicating that the method was suitable for the detection of this compound at concentrations relevant in user and coronial cases kingston.ac.uk.

While specific numerical data on precision and accuracy for this compound across a wide range of studies and matrices were not extensively detailed in the search results, the general principles of method validation in forensic toxicology mandate these assessments. The variability in chemical structures among synthetic cannabinoids can influence their stability in biological samples, highlighting the importance of proper sample handling and validated methods liu.edu.

Computational and Theoretical Chemistry Studies of Ab Chmica

Theoretical Ligand-Receptor Interaction Analysis

Intermolecular Force and Interaction Energy Analysis

Computational chemistry techniques are routinely employed to analyze the intermolecular forces and interaction energies between molecules. These forces, though weaker than chemical bonds, are crucial in determining the physical properties of materials and the behavior of molecules in biological systems usda.gov. Methods like symmetry-adapted perturbation theory (SAPT) can decompose interaction energies into fundamental physical contributions, such as electrostatic, exchange, induction, and dispersion forces usda.govmdpi.com. Ab initio methods, which calculate electronic structure from first principles, are used to determine electric properties and intermolecular forces unibo.itaip.orgrsc.orgacs.org. Calculating accurate interaction energies often involves addressing complexities like basis set superposition error and fragment relaxation acs.org. Energy decomposition analysis (EDA) is a technique that can provide a bridge between theoretical calculations and chemical understanding by partitioning interaction energies into physically meaningful components nih.govuni-paderborn.de. While general principles and methods for analyzing intermolecular forces and interaction energies are well-established and applied across various chemical systems, including studies on cellulose (B213188) and water acs.orgcaltech.edu or interactions in solutions mdpi.com, specific detailed computational studies focusing solely on the intermolecular forces and interaction energy analysis of AB-CHMICA itself were not prominently found in the search results. However, the principles and methods described are applicable to such studies if undertaken.

Protein-Ligand Complementarity Studies

Computational studies of protein-ligand interactions are fundamental in understanding molecular recognition and binding events. These studies often involve techniques such as molecular docking and molecular dynamics simulations to explore the structural and energetic aspects of how a ligand interacts with a protein binding site uzh.chmdpi.comdiva-portal.orgrsc.org. The goal is to estimate binding energy and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that contribute to the stability of the complex uzh.chmdpi.comrsc.orgpreprints.org. Quantum chemical calculations can be integrated into these studies to provide more accurate descriptions of interactions and properties like atomic partial charges uzh.ch. Hybrid methods combining quantum mechanics and classical electrostatics are also used to predict binding affinity and analyze specific interactions uzh.ch. Molecular dynamics simulations can reveal conformational changes in the protein upon ligand binding and the dynamics of the interaction over time mdpi.comrsc.orgcambridge.orgacs.org. While the search results discuss protein-ligand interaction studies in general uzh.chmdpi.comdiva-portal.orgrsc.orgpreprints.orgcambridge.orgacs.orgresearchgate.netacs.org, including studies on cannabinoid receptors acs.orgelifesciences.org, a specific detailed protein-ligand complementarity study focusing solely on this compound and its interaction with a target protein was not a primary finding. One search result mentions MDMB-FUBINACA, a derivative of AB-FUBINACA, in the context of cannabinoid receptor binding kinetics and interactions elifesciences.org. This indicates that computational studies on this compound and related compounds interacting with cannabinoid receptors are a relevant area of research, utilizing techniques like molecular dynamics simulations to study binding mechanisms and interactions with specific residues acs.orgelifesciences.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a relationship between the structural and physicochemical properties of chemical compounds and their biological activities unram.ac.idmdpi.comepa.govresearchgate.netacs.org. The fundamental assumption is that molecules with similar structures tend to exhibit similar activities mdpi.comacs.org. QSAR models use molecular descriptors, which are numerical representations of molecular structure and properties, to build mathematical equations that can predict the activity of new or untested compounds unram.ac.idmdpi.comepa.govresearchgate.netacs.org. Various statistical methods, including multiple linear regression (MLR) and artificial neural networks (ANN), are employed to build QSAR models unram.ac.idmdpi.comresearchgate.netnih.govresearchgate.net. Quantum chemical descriptors, calculated using ab initio methods or Density Functional Theory (DFT), are often used in QSAR studies to capture electronic and structural features relevant to activity unram.ac.idresearchgate.netnih.govresearchgate.netrsc.org. QSAR studies have been applied to diverse sets of compounds for predicting various activities unram.ac.idmdpi.comresearchgate.netacs.orgnih.govresearchgate.netrsc.orgnih.gov. While the search results provide extensive information on QSAR methodology and its applications unram.ac.idmdpi.comepa.govresearchgate.netacs.orgnih.govresearchgate.netrsc.orgnih.gov, including studies utilizing quantum chemical descriptors unram.ac.idresearchgate.netnih.govresearchgate.netrsc.org, a specific published QSAR study focusing solely on predicting the activity of this compound based on its structure was not explicitly found. However, the principles and methods of QSAR are directly applicable to this compound, and such studies would involve calculating relevant molecular descriptors and building predictive models based on available activity data for this compound and structurally related compounds.

Application of Machine Learning and Artificial Intelligence in this compound Research

This compound is a synthetic cannabinoid that has emerged on the illicit drug market. It is an indazole-based compound with structural similarities to other synthetic cannabinoids, including MMB-CHMINACA and ADB-CHMINACA. drugsandalcohol.iecfsre.org Research into this compound and its analogues is crucial for understanding their pharmacological properties, metabolic fates, and potential health risks.

Chemical Stability and Degradation Research of Ab Chmica

Stability Under Varied Storage Conditions

The stability of AB-CHMICA is influenced by storage conditions such as temperature and humidity. For long-term storage, it is recommended that this compound, when supplied as a crystalline solid, be stored at -20°C. drugsandalcohol.ie Storage in solution or under non-ideal conditions, such as high humidity or elevated temperatures, can lead to degradation. drugsandalcohol.ie

Research evaluating the long-term stability of synthetic cannabinoids, including AB-CHMINACA (a closely related compound), in biological matrices under different storage conditions (room temperature, refrigerator at 2°C–8°C, and freezer at -20°C) indicated that AB-CHMINACA was among the most stable analytes across these conditions. ojp.gov This suggests a degree of inherent stability, although specific data for this compound in non-biological matrices under a wide range of varied storage conditions is more limited in the provided results.

According to one source, this compound as a qualified Reference Material is recommended to be stored at -20°C with a stability of ≥ 2 years. caymanchem.com Shipping is typically done at room temperature in the continental US, which may vary elsewhere. caymanchem.com

Hydrolytic Degradation Pathways (e.g., Ester Hydrolysis)

Hydrolysis is a significant degradation pathway for compounds containing susceptible functional groups, such as esters rsc.orgresearchgate.net. This compound contains a carboxylic ester function drugsandalcohol.ie. Storage in solution or under non-ideal conditions, including high humidity or elevated temperatures, can lead to the hydrolysis of this ester group drugsandalcohol.ie. Ester hydrolysis is also expected to occur during smoking, as observed in analyses of smoke condensates of AB-CHMINACA drugsandalcohol.ie. The free carboxylic acids formed by hydrolysis of similar compounds are generally reported to be not active or poorly active at the CB1 receptor drugsandalcohol.ie.

Hydrolytic degradation involves the cleavage of a bond by a water molecule and is a common degradation pathway for drug molecules with susceptible functional groups rsc.org. Factors influencing the rate and mechanism of hydrolysis include temperature, pH, steric hindrance, electronic properties of the hydrolysable moiety, and the nature of the leaving group rsc.org.

Thermal Stability and Pyrolytic Degradation Products

Thermal stability refers to a substance's ability to withstand elevated temperatures without undergoing chemical decomposition. Pyrolysis is the thermal decomposition of materials at elevated temperatures in the absence of oxygen researchgate.netacs.org.

While specific detailed studies on the thermal stability and pyrolytic degradation products of this compound are not extensively detailed in the provided search results, related research on synthetic cannabinoids and the general principles of thermal degradation of organic compounds offer some context. The thermal degradation of organic molecules can lead to a variety of products depending on the structure and conditions rsc.orgaip.org. Studies on the combustion products of synthetic cannabinoids using smoking simulators have identified degradation products, indicating that these compounds undergo transformation at high temperatures rsc.org. For instance, combustion of MDMB-CHMICA resulted in the formation of a novel keto-δ-lactam rsc.org. The presence of nitrogen atoms in many synthetic cannabinoids can lead to chemically variable combustion products due to the thermal lability of C-N bonds rsc.org.

Understanding the thermal decomposition pathways and products is crucial, particularly when considering methods of consumption that involve heat, such as smoking or vaporization.

Light and Oxidative Degradation Studies

Light and oxidative degradation are other potential pathways that can affect the stability of chemical compounds researchgate.netresearchgate.netacs.orgnih.govchinesechemsoc.orgnih.govajol.infoscirp.org. While direct research specifically on the light and oxidative degradation of this compound is not prominently featured in the provided search results, general principles of these degradation processes can be considered.

Oxidative degradation typically involves the transfer of electrons and can be influenced by factors such as the presence of oxidizing agents, pH, and light researchgate.netnih.govajol.info. Light-induced degradation (photolysis) can occur when a molecule absorbs light energy, leading to chemical transformations researchgate.netacs.orgchinesechemsoc.org. The susceptibility of a compound to photodegradation can depend on its structural features and the wavelength of light exposure researchgate.netacs.org.

Research on the oxidative degradation of other compounds has shown that it can lead to the formation of various degradation products researchgate.netscirp.org. For example, oxidative stress studies on lansoprazole (B1674482) identified degradation impurities using high-resolution mass spectrometry scirp.org. Similarly, electrochemical oxidation of abacavir (B1662851) resulted in the formation of specific degradation products, with the rate and composition of products being pH-dependent researchgate.net.

Q & A

Q. What metadata is essential for publishing this compound datasets in open-access repositories?

  • Methodological Answer : Include chemical identifiers (e.g., InChIKey), instrument settings (e.g., NMR pulse sequences), and environmental conditions (e.g., humidity during crystallization). Use standardized formats (e.g., .cif for crystallography, .mnova for NMR) and link to protocols.io for step-by-step methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.